Diethylcarbamazine citrate

Catalog No.
S8074672
CAS No.
16354-46-4
M.F
C10H21N3O.C6H8O7
C16H29N3O8
M. Wt
391.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylcarbamazine citrate

CAS Number

16354-46-4

Product Name

Diethylcarbamazine citrate

IUPAC Name

N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C10H21N3O.C6H8O7
C16H29N3O8

Molecular Weight

391.42 g/mol

InChI

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PGNKBEARDDELNB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

75% in water @ 20 °C
Freely sol in hot alcohol
Sparingly sol in cold alcohol
Practically insoluble in acetone, benzene, chloroform and ethe

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Description

Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998)
Diethylcarbamazine citrate is a piperazinecarboxamide.
An anthelmintic used primarily as the citrate in the treatment of filariasis, particularly infestations with Wucheria bancrofti or Loa loa.
See also: Diethylcarbamazine Citrate; Oxibendazole (component of).

Understanding Filariasis Transmission and Pathogenesis

DEC's ability to immobilize and kill microfilariae (immature worms) makes it a valuable tool in research studies. Scientists can use DEC to:

  • Study the lifecycle of filarial worms: By administering DEC and analyzing the effects on parasite development and migration, researchers can gain insights into the parasite's lifecycle within the host.
  • Investigate transmission dynamics: DEC treatment followed by mosquito dissection allows researchers to assess the effectiveness of transmission blocking strategies and understand transmission patterns in endemic regions.

These investigations contribute to the development of more effective control and prevention strategies for filariasis.

Drug Delivery System Development

DEC's limitations, such as short half-life and potential side effects, have prompted research into improved delivery systems. Scientists are exploring methods to:

  • Enhance drug efficacy: Novel formulations like microparticles or nanocapsules are being developed to improve drug delivery to the lymphatic system, potentially reducing dosage and side effects.
  • Develop sustained-release formulations: Controlled-release DEC systems could provide longer-lasting parasite elimination and improve patient compliance [].

These investigations aim to optimize DEC treatment and potentially expand its use in other filarial worm infections.

Investigating Drug Resistance Mechanisms

The emergence of drug-resistant filarial worms poses a significant challenge. Research using DEC can help to:

  • Identify resistance markers: By exposing parasite populations to DEC and analyzing genetic variations in resistant worms, scientists can identify potential resistance genes or pathways [].
  • Develop new treatment strategies: Understanding resistance mechanisms allows researchers to develop alternative drugs or combination therapies that can overcome resistance and ensure continued effectiveness of filarial worm control programs [].

Diethylcarbamazine citrate is a pharmaceutical compound primarily used as an anthelmintic agent in the treatment of various filarial infections, including lymphatic filariasis and tropical pulmonary eosinophilia. The compound is a citrate salt of diethylcarbamazine, which enhances its solubility and bioavailability, making it more effective for oral administration. The chemical formula for diethylcarbamazine citrate is C10H21N3OC6H8O7C_{10}H_{21}N_{3}O\cdot C_{6}H_{8}O_{7} .

The synthesis of diethylcarbamazine citrate involves two key reactions:

  • Formation of Diethylcarbamazine:
    • The initial step is the reaction between diethylamine and carbamoyl chloride to produce diethylcarbamazine:
      Diethylamine+Carbamoyl ChlorideDiethylcarbamazine\text{Diethylamine}+\text{Carbamoyl Chloride}\rightarrow \text{Diethylcarbamazine}
  • Conversion to Citrate Salt:
    • The next step involves converting diethylcarbamazine into its citrate salt by reacting it with citric acid:
      Diethylcarbamazine+Citric AcidDiethylcarbamazine Citrate\text{Diethylcarbamazine}+\text{Citric Acid}\rightarrow \text{Diethylcarbamazine Citrate}

These reactions facilitate the transformation from a base form to a more soluble salt form, enhancing its pharmacological properties .

Diethylcarbamazine primarily acts by sensitizing microfilariae to phagocytosis, making them more susceptible to immune attack. Its mechanism involves interference with arachidonic acid metabolism within the parasites, leading to their death. Specifically, it targets pathways involving nitric oxide synthase and cyclooxygenase, which are crucial for the parasite's survival and reproduction . The compound does not kill the parasites outright but instead makes them vulnerable to the host's immune system .

The synthesis of diethylcarbamazine citrate can be summarized in two main steps:

  • Synthesis of Diethylcarbamazine:
    • This is achieved through the reaction of diethylamine with carbamoyl chloride under controlled conditions.
  • Formation of Citrate Salt:
    • The resultant diethylcarbamazine is then reacted with citric acid to form diethylcarbamazine citrate, which is more soluble in physiological conditions .

Diethylcarbamazine citrate is primarily used for treating:

  • Lymphatic Filariasis: Caused by Wuchereria bancrofti and Brugia malayi.
  • Loiasis: An infection caused by Loa loa.
  • Tropical Pulmonary Eosinophilia: A condition associated with hypersensitivity to filarial antigens.

Additionally, it has been utilized in veterinary medicine for preventing heartworm in dogs .

Diethylcarbamazine has been shown to interact with various other medications, particularly those affecting neuromuscular transmission. For instance, it may enhance the neuromuscular blocking effects of certain drugs like Aclidinium. Understanding these interactions is crucial for optimizing treatment regimens and avoiding adverse effects during combination therapies .

Several compounds share structural or functional similarities with diethylcarbamazine citrate. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
IvermectinBinds to glutamate-gated chloride channelsBroad-spectrum antiparasitic activity
AlbendazoleInhibits microtubule polymerizationEffective against a wide range of helminths
MebendazoleDisrupts glucose uptake in parasitesPrimarily used for intestinal worms
Pyrantel PamoateParalyzes worms by interfering with neuromuscular transmissionCommonly used in both humans and animals

Uniqueness of Diethylcarbamazine Citrate: Unlike these compounds, diethylcarbamazine specifically targets filarial infections and enhances immune response against microfilariae rather than directly killing them. This unique mechanism allows it to be particularly effective in managing infections where immune modulation is beneficial .

Physical Description

Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998)

Color/Form

White, crystalline powder

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

391.19546489 g/mol

Monoisotopic Mass

391.19546489 g/mol

Heavy Atom Count

27

Taste

Bitter acid taste

Odor

Odorless or slight odor

Decomposition

When heated to decomposition it emits ... fumes of nitrogen oxides.

Melting Point

286 to 289 °F (EPA, 1998)
141-143 °C

UNII

OS1Z389K8S

Related CAS

90-89-1 (Parent)

Therapeutic Uses

Filaricides; Lipoxygenase Inhibitors
Dietylcarbamazine citrate is usually admin by mouth as tablets. ... It has also been given by intramuscular injection.
For mass treatment /against microfilariae of Wucereria bancrofti and Wuchereria malayi/ with the objective of reducing microfilaremia to subinfective levels for mosquitoes, the dose is 2 mg/kg, three times daily after meals, for 7 days for treatment directed toward possible cure, this dosage regimen is carried out for 10 to 30 days. ... For practical purposes, an adequate amount seems to be a total dose of about 72 mg/kg of the citrate salt.
For /treatment against Loa loa microfilariae/ a dose of 2 mg/kg should be given 3 times daily after meals for 2 to 3 weeks. If repeated courses are required to produce cure, they should be separated by periods of 3 to 4 weeks.
For more Therapeutic Uses (Complete) data for DIETHYLCARBAMAZINE CITRATE (16 total), please visit the HSDB record page.

Mechanism of Action

The drug has two types of action on susceptible microfilariae. The first is to decrease the muscular activity and eventually immobilize the organisms; this may result from a hyerpolarizing effect of the piperazine moiety, and it causes dislocation of the parasites from their normal habitat in the host. The second action is to produce alterations in the microfilarial surface membranes, thereby rendering them more susceptible to destruction by host defense mechanisms. There is definite evidence that diethylcarbamazine kills adult worms of Loa loa and presumptive evidence that it kills adult Wuchereria bancrofti and Wuchereria malayi. However, it has little action against adult Onchocerca volvulus. The mechanism of the filaricidal action of diethylcarbamazine is unknown. /Diethylcarbamazine/
It is postulated that in naturally infected animals, diethylcarbamazine somehow promotes the combination of antigen and antibody on the surface of serotonin-rich platelets. Serotonin is released from damaged platelets, which dramatically increases vascular permeability and leads to shock. This generally but not always occurs in dogs with a high microfilaremia.
Diethylcarbamazine causes rapid disappearance of microfilariae of Wuchereriia bancrofti, Wuchereria malayi, and Loa loa from the blood of man. The drug causes microfilariae of Onchlcerca volvulus to disappear from the skin but does not kill microfilariae in nodules that contain the adult (female) worms. It does not affect the microfilariae of Wuchereria bancrofti in a hydrocele, despite penetration into the fluid.

Absorption Distribution and Excretion

Diethylcarbamazine is readily absorbed from the gastrointestinal tract. After a single oral dose of 200 to 400 mg, the concentration in plasma peaks in 1 to 2 hours ... Excretion is nearly all urinary, & more than 70% of the drug appears as metabolites. The compound is distributed almost completely throughout all body compartments with the exception of fat. Little accumulation occurs when repeated doses are given. /Diethylcarbamazine/

Metabolism Metabolites

Only 10-25% of the drug is excreted unchanged; the remainder is excreted as one of four known metabolites, all of which contain the intact piperazine ring.

Drug Warnings

There are no contraindications to the use of diethylcarbamazine, other than the fact that low doses should be used for initial therapy, especially in onchocerciasis and infection due to Loa loa (to minimize adverse reactions to destruction of the parasites).
Special care should be taken in using diethylcarbamazine in areas where both onchocerciasis and loaiasis occur. /Diethylcarbamazine/
In patients infected with Onchocerca volvulus or Wuchereria malayi, and to a lesser extent in those infected with Wuchereria bancrofti and Loa loa, the initial systemic reactions provoked by the massive destruction of microfilariae, or both during treatment may be severs. In such cases the dosage should be lowered or the drug stopped temporarily. Relief of these symptoms in heavily infected individuals may be afforded by pretreatment with corticosteroids, for example, dexamethasone (2 to 4 mg twice daily).
... use of diethylcarbamazine in microfilariae-positive dogs, is strictly contraindicated. ... The AVMA Council on Veterinary Services advises that all previously treated heartworm cases should be checked 3 months after the dog is started on diethylcarbamazine. If microfilariae are detected, the prophylactic program must be stopped until existing microfilariae are eliminated.
For more Drug Warnings (Complete) data for DIETHYLCARBAMAZINE CITRATE (6 total), please visit the HSDB record page.

Biological Half Life

... the plasma half-life /in man/ is about 8 hr after a 200 mg dose and 12 hr after an 800 mg dose.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1): ACTIVE

Storage Conditions

Preserve in tight containers.
Protect from light.

Stability Shelf Life

The product /as tablets/ is stable even under conditions of high temp and humidity.

Dates

Modify: 2023-11-23

Explore Compound Types